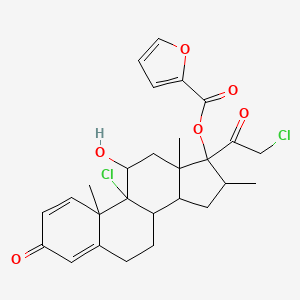

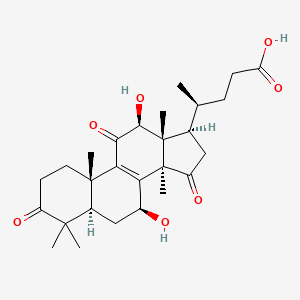

9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mometasone furoate is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is widely used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus . Mometasone furoate is available in several formulations, including dry powder inhalers, nasal sprays, and topical ointments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of mometasone furoate involves the esterification of the 17-hydroxy group of mometasone without prior protection of the 11-hydroxy group . The starting materials for the synthesis include 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-1,4-pregnadien-3,20-dione or 21-chloro-17α-hydroxy-16α-methyl-1,4,9(11)-pregnatriene-3,20-dione . The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of mometasone furoate is carried out on a large scale using optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for the quantitation of impurities and validation of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Mometasone furoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving mometasone furoate include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed: The major products formed from the reactions involving mometasone furoate include its various derivatives and impurities. For instance, the formation of 21′-chloro- (16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate is one of the known impurities .

Aplicaciones Científicas De Investigación

Mometasone furoate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat inflammatory skin disorders such as atopic dermatitis, eczema, and psoriasis . It is also employed in the treatment of ocular inflammation and uveitis . In chemistry, mometasone furoate is used as a model compound for studying the synthesis and characterization of corticosteroids . In industry, it is utilized in the development of new pharmaceutical formulations and vehiculation systems for enhanced drug delivery .

Mecanismo De Acción

Mometasone furoate exerts its effects by binding to glucocorticoid receptors in the cytosol of cells . This binding inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines . The compound also inhibits the activity of mast cells, eosinophils, basophils, and lymphocytes, thereby reducing inflammation and immune responses .

Comparación Con Compuestos Similares

Mometasone furoate is often compared with other corticosteroids such as fluticasone propionate and dexamethasone. While all three compounds are potent anti-inflammatory agents, mometasone furoate has a higher glucocorticoid receptor binding affinity compared to dexamethasone . Additionally, mometasone furoate is less specific for the glucocorticoid receptor than fluticasone propionate, showing significant activity at other nuclear steroid receptors . This makes mometasone furoate a unique corticosteroid with distinct pharmacological properties.

List of Similar Compounds:- Fluticasone propionate

- Dexamethasone

- Beclomethasone

- Budesonide

Propiedades

IUPAC Name |

[9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFMFGQZHJDGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861064 |

Source

|

| Record name | 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)

![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)

![(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)

![1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13384655.png)

![Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)

![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)